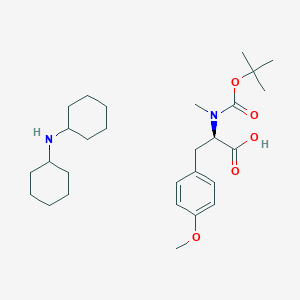
Boc-N-Me-D-Tyr(Me)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-D-Tyr(Me)-OH.DCHA: is a chemical compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylated tyrosine residue, and a dicyclohexylamine (DCHA) salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Tyr(Me)-OH.DCHA typically involves the protection of the amino group of tyrosine with a Boc group, followed by methylation of the tyrosine residue. The final product is obtained by reacting the protected and methylated tyrosine with dicyclohexylamine to form the DCHA salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-N-Me-D-Tyr(Me)-OH.DCHA can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur at the Boc group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the tyrosine residue.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Boc-N-Me-D-Tyr(Me)-OH.DCHA is widely used in peptide synthesis as a building block for the preparation of complex peptides and proteins.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate relationships.
Industry: In the industrial sector, this compound is used in the production of custom peptides and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-N-Me-D-Tyr(Me)-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The methylated tyrosine residue can interact with various molecular targets, influencing the activity and stability of the resulting peptides.
Comparison with Similar Compounds
- Boc-N-Me-D-Tyr(Bzl)-OH
- Boc-N-Me-D-Tyr(tBu)-OH
Comparison: Boc-N-Me-D-Tyr(Me)-OH.DCHA is unique due to the presence of the DCHA salt, which enhances its solubility and stability. Compared to Boc-N-Me-D-Tyr(Bzl)-OH and Boc-N-Me-D-Tyr(tBu)-OH, this compound offers improved reactivity and ease of handling in peptide synthesis.
Properties
Molecular Formula |
C28H46N2O5 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2/t13-;/m1./s1 |
InChI Key |
WLGWIMOMDIMBKW-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















